molecular formula C12H22O B8275996 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol

3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol

Cat. No.: B8275996
M. Wt: 182.30 g/mol
InChI Key: SUTRWUGZEHMQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol is a high-purity terpene alcohol provided as a reference standard for research and development applications. Terpene alcohols of this class are of significant scientific interest due to their diverse biological activities. Similar structures, such as linalool, are widely studied for their antimicrobial and antifungal properties, which include the ability to disrupt microbial cell membranes . Research on analogous compounds also indicates potential in agricultural sciences for the control of phytopathogenic fungi, such as Fusarium oxysporum , by damaging cell membrane integrity, inducing oxidative stress in fungal cells, and downregulating key metabolic pathways . Furthermore, certain terpene alcohols demonstrate anti-biofilm activity, effectively inhibiting and disrupting biofilm formation in bacteria like Streptococcus pyogenes without exerting bactericidal pressure, making them a subject of interest for investigating novel anti-virulence strategies . The specific isomerism and substitution patterns of 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol may offer unique properties for exploration in fragrance chemistry, organic synthesis, and material science. Researchers can utilize this compound as a building block for more complex molecules or as an analytical standard. This product is intended for laboratory use by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or any consumer use.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-ethyl-4,7-dimethylocta-1,6-dien-3-ol

InChI

InChI=1S/C12H22O/c1-6-12(13,7-2)11(5)9-8-10(3)4/h6,8,11,13H,1,7,9H2,2-5H3

InChI Key

SUTRWUGZEHMQJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)(C(C)CC=C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares linalool with structurally related terpenes and alcohols, highlighting their chemical profiles, natural sources, and applications:

Compound Name Chemical Structure Natural Sources Key Applications Biological Activities References
Linalool C₁₀H₁₈O; 3,7-dimethyl-1,6-octadien-3-ol Lavender, basil, coriander, Magnolia flowers Cosmetics, food flavoring, aromatherapy Antimicrobial, anti-inflammatory, antioxidant
Hotrienol C₁₀H₁₈O; 3,7-dimethyl-1,5,7-octatrien-3-ol Zweigelt wines, grapevines Wine aroma marker Terpene marker for wine authentication
γ-Terpinene C₁₀H₁₆; 1-isopropyl-4-methyl-1,3-cyclohexadiene Citrus peels, tea tree oil Food preservatives, fragrances Antioxidant, anti-inflammatory, antimicrobial
Linalyl Formate C₁₁H₁₈O₂; ester derivative of linalool Lavender, bergamot Perfumes, flavor enhancers Mild antimicrobial, fragrance stabilization
3-Octanol C₈H₁₈O; secondary alcohol Antrodia juniperina fungi, tea varieties Food flavoring, herbal medicine Antifungal, mild sedative

Key Comparative Insights :

Structural Differences: Linalool is an acyclic monoterpene alcohol, whereas γ-terpinene is a cyclic monoterpene hydrocarbon . Hotrienol differs by an additional double bond (1,5,7-octatrien-3-ol vs. 1,6-octadien-3-ol), altering its aroma profile and making it a unique marker for Zweigelt wines .

Functional Comparisons: Antimicrobial Activity: Linalool exhibits broad-spectrum antimicrobial effects against pathogens like Listeria monocytogenes , while γ-terpinene is less potent but still effective in food preservation . Industrial Use: Linalool and its ester derivative linalyl formate dominate fragrance industries, whereas 3-octanol is more niche, used in herbal products .

Natural Occurrence: Linalool is ubiquitous in aromatic plants, whereas hotrienol is specific to certain wines, and 3-octanol is prominent in fungi like Antrodia juniperina .

Research Findings and Contradictions

  • Wine Authentication: Hotrienol’s exclusive presence in Zweigelt wines (absent in Rondo wines) contrasts with linalool’s variable occurrence, highlighting its role in beverage industry quality control .
  • Antioxidant Efficacy : Linalool’s DPPH radical scavenging (IC₅₀: 29.7 µg/mL) outperforms many terpenes, though γ-terpinene synergizes with other antioxidants in essential oils .
  • Safety Profile: Linalool is non-irritating and low-toxicity , but its synthetic analogs (e.g., artificial fragrances) may pose undisclosed health risks .

Preparation Methods

Reaction Overview

A widely documented method involves the conversion of geraniol (3,7-dimethyl-1,6-octadien-3-ol) to 3-ethyl-4,7-dimethyl-1,6-octadien-3-ol through a two-step allylic amination process. Geraniol is first treated with sodium hydride (NaH) in anhydrous ether to generate an alkoxide intermediate, which subsequently reacts with trichloroacetonitrile under controlled conditions.

Stepwise Procedure

  • Alkoxide Formation : Geraniol (15.4 g, 0.0993 mol) is dissolved in anhydrous diethyl ether and reacted with NaH at −10 to 0°C. Hydrogen gas evolution confirms alkoxide formation.

  • Trichloroacetonitrile Addition : Trichloroacetonitrile (10.0 mL, 0.0996 mol) is added dropwise, maintaining temperatures below 0°C to minimize side reactions.

  • Imidate Intermediate Isolation : The reaction mixture is concentrated, washed with pentane, and filtered to yield the imidate (27–29 g, 90–97% yield).

Thermal Rearrangement

The imidate undergoes thermal rearrangement in refluxing xylene (8 hours) to form 3,7-dimethyl-3-trichloroacetamido-1,6-octadiene. Subsequent hydrolysis with aqueous NaOH in ethanol produces the target alcohol in 65–75% yield.

Halogenation-Elaboration Strategy

Phosphorus Tribromide-Mediated Bromination

3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol is converted to 1-bromo-3-ethyl-4,7-dimethyl-2,6-octadiene using phosphorus tribromide (PBr₃). This method exploits allylic bromination with concomitant double-bond isomerization.

Reaction Conditions

  • Temperature : −10 to +5°C to suppress undesired polymerization.

  • Solvent : Anhydrous ether or hexane.

  • Workup : The crude product is purified via vacuum distillation (94–97°C at 0.03 mmHg).

Mechanistic Insights

The reaction proceeds via an SN2' mechanism, where PBr₃ coordinates to the hydroxyl group, facilitating bromide displacement and allylic rearrangement.

Saucy-Marbet and Julia Syntheses

Saucy-Marbet Method

This approach involves the base-catalyzed condensation of allylic alcohols with acetylenes, followed by partial hydrogenation. For 3-ethyl-4,7-dimethyl-1,6-octadien-3-ol, the method employs:

  • Starting Material : A terpene-derived dienol.

  • Catalyst : Sodium amide (NaNH₂) in liquid ammonia.

  • Hydrogenation : Partial saturation using a lead/palladium catalyst deactivated with quinoline.

Comparative Analysis of Methods

MethodStarting MaterialReagents/ConditionsYield (%)Key Advantages
Allylic AminationGeraniolNaH, trichloroacetonitrile65–75High selectivity for tertiary alcohol
HalogenationParent alcoholPBr₃, low temperature80–90Rapid, scalable for industrial use
Saucy-MarbetTerpene dienolNaNH₂, Pd/Pb-quinoline50–60Modular backbone construction

Reaction Optimization and Challenges

Temperature Control

Low temperatures (−10 to 0°C) are critical during trichloroacetonitrile addition to prevent epoxidation of the diene system. Exothermic reactions require careful monitoring to avoid thermal degradation.

Solvent Selection

  • Ether and Xylene : Ensure solubility of intermediates while minimizing side reactions.

  • Hexane/Pentane : Effective for washing steps to remove mineral oil from NaH dispersions.

Byproduct Formation

  • Polymerization : Observed in halogenation routes if temperatures exceed 5°C.

  • Epoxide Byproducts : Result from inadvertent oxidation during Saucy-Marbet synthesis.

Industrial-Scale Considerations

Catalytic Efficiency

The use of quinoline-deactivated Pd/Pb catalysts in hydrogenation steps enhances regioselectivity, reducing catalyst poisoning.

Cost-Benefit Analysis

  • Allylic Amination : Higher yields but requires expensive trichloroacetonitrile.

  • Halogenation : Cost-effective PBr₃ makes it preferable for large-scale production .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile terpenoid analysis. Use polar capillary columns (e.g., DB-5MS) with optimized temperature gradients to resolve structurally similar compounds. Retention indices (RI) and spectral libraries (e.g., NIST) should be cross-referenced for identification . For quantification, internal standards like deuterated analogs or homologous compounds (e.g., linalool-d₅) can minimize matrix effects.

Q. How can the stereochemical configuration of 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol be experimentally determined?

  • Methodological Answer : Chiral chromatography using cyclodextrin-based columns (e.g., β-cyclodextrin) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. For NMR, analyze splitting patterns in the hydroxyl (-OH) and ethyl group proton signals, as stereochemistry alters coupling constants .

Q. What safety protocols are critical when handling 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol in laboratory settings?

  • Methodological Answer : Due to structural similarity to linalool (flammable liquid, Category 3), use explosion-proof equipment and avoid open flames above 75°C. Implement local exhaust ventilation to limit inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves and safety goggles, as terpenoid alcohols can irritate skin and eyes .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol be resolved?

  • Methodological Answer : Conflicting solubility values often arise from purity variations or solvent history. Standardize experimental conditions using purified samples (≥99% by GC) and degassed solvents. Measure solubility via gravimetric analysis in triplicate, and validate with techniques like shake-flask HPLC. Cross-reference with predictive models (e.g., Hansen solubility parameters) to identify outliers .

Q. What experimental strategies elucidate the compound’s role in plant volatile-mediated ecological interactions?

  • Methodological Answer : Combine in situ headspace sampling (SPME fibers) with behavioral assays (olfactometers) to test insect attraction/repulsion. Pair with transgenic plant models (e.g., CRISPR-knockout lines) to silence biosynthetic pathways (e.g., terpene synthases) and observe ecological impacts. Multivariate analyses (PCA, PLS-DA) can correlate compound abundance with ecological outcomes .

Q. How does 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol influence terpenoid biosynthesis in planta?

  • Methodological Answer : Isotopic labeling (¹³C-mevalonate or ¹³C-DOXP) can track precursor flux into downstream metabolites. Use heterologous expression (e.g., E. coli or yeast) to characterize enzyme kinetics of modifying enzymes (e.g., cytochrome P450s). Metabolomic profiling (LC-MS/MS) of engineered strains reveals pathway crosstalk .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity (e.g., antimicrobial vs. neutral effects) for this compound?

  • Methodological Answer : Bioactivity variability may stem from enantiomeric differences (e.g., (R)- vs. (S)-forms) or assay conditions. Standardize testing using enantiomerically pure samples and controlled microbial inoculum sizes. Include positive controls (e.g., linalool) to benchmark activity thresholds .

Q. How should researchers address inconsistencies in GC-MS retention indices for 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol across databases?

  • Methodological Answer : Calibrate retention indices using hydrocarbon standards (C₈–C₂₀) under identical GC conditions. Cross-validate with dual-column systems (polar + non-polar) to resolve co-eluting peaks. Report RI values alongside column specifications (e.g., SE-30, BP-1) to enable replication .

Tables for Key Data

Property Value Method Reference
Boiling Point ~198–205°C (estimated)Predictive QSPR models
LogP (Octanol-Water) 3.2 ± 0.3Shake-flask HPLC
Vapor Pressure 0.1 mmHg @ 25°CGC-headspace analysis
Enantiomeric Resolution Achievable via β-cyclodextrin GCChiral chromatography

Key Recommendations

  • Synthesis : Optimize yields via acid-catalyzed hydration of 3-Ethyl-4,7-dimethyl-1,6-octadiene, using Amberlyst-15 in anhydrous THF .
  • Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity, noting structural analogs (e.g., linalool) exhibit LD₅₀ > 2 g/kg in rats .

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